(E)-N'-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a dimethylamino group, and a benzylidene moiety, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-N’-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in electron-donating interactions, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(4-(dimethylamino)benzylidene)-2H-1,2,4-triazol-3-amine
- 4-{(E)-[4-(dimethylamino)benzylidene]amino}benzoic acid
- 1,3-Bis{(E)-[4-(dimethylamino)benzylidene]amino}propan-2-ol
Uniqueness
(E)-N’-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features. The presence of the pyrazole ring, along with the dimethylamino and benzylidene groups, imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-18(16-7-5-4-6-8-16)22-23-19(14)20(26)24-21-13-15-9-11-17(12-10-15)25(2)3/h4-13H,1-3H3,(H,22,23)(H,24,26)/b21-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZBDYURUHPUGV-FYJGNVAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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